华法林钠

描述

Warfarin Sodium is a medication used to treat and prevent harmful blood clots from forming in the body . It is commonly referred to as a “blood thinner” or an “anticoagulant”, but the more accurate term is “anticoagulant” as it helps to keep blood flowing smoothly in the body by decreasing the amount of certain substances (clotting proteins) in the blood .

Synthesis Analysis

Warfarin can be synthesized through a base or acid-catalyzed Michael condensation reaction of 4-hydroxycoumarin with benzalacetone . The yield for this synthesis when carried out in water is typically 40%. Higher yields can be obtained by carrying out the reaction in methanol .

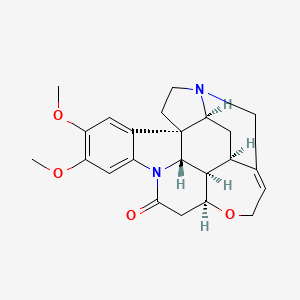

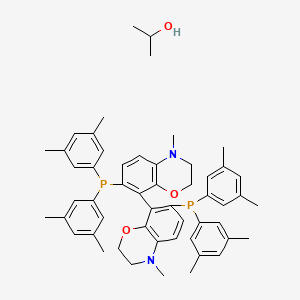

Molecular Structure Analysis

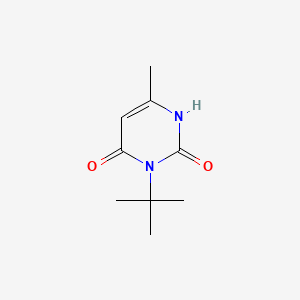

Warfarin has a molecular formula of C19H16O4 . It is a colorless, crystalline compound with a melting point of 151-161°C . It is practically insoluble in water, readily soluble in acetone and dioxane, and moderately soluble in alcohols .

Chemical Reactions Analysis

Warfarin Sodium exists in two forms: the clathrate form and the amorphous form . In commercially available warfarin sodium oral suspension, the active pharmaceutical ingredient (API) is added in the amorphous state . Warfarin, not its sodium salt, was identified as the undissolved solid existing in the suspension. This was found to be due to the dissociation of sodium salt and the protonation of the warfarin ion in the liquid phase, which triggered the crystallization of the sparingly soluble unsalted form .

Physical And Chemical Properties Analysis

Warfarin is a colorless solid, odorless, and tasteless . It has a density of 1.3±0.1 g/cm3, a boiling point of 515.2±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C .

科学研究应用

1. 华法林代谢中的遗传因素

华法林钠的有效性受遗传变异的影响,特别是细胞色素 P450 2C9 (CYP2C9) 酶的多态性,该酶负责其代谢。一项研究发现,具有某些 CYP2C9 多态性的患者需要明显更低的华法林剂量,突出了遗传因素在华法林敏感性和剂量变异中的作用 (Tabrizi 等,2002).

2. 癌症患者中的华法林

对于癌症患者,使用华法林预防静脉血栓栓塞与高复发和出血风险有关。一项比较此类患者中低分子量肝素和华法林的研究表明,低分子量肝素可能是癌症患者静脉血栓栓塞继发预防的更安全的替代方案 (Meyer 等,2002).

3. 华法林监测的电化学传感器

开发了一种新型电化学传感器,用于快速灵敏地检测生物样品中的华法林钠。此传感器在纳米多孔金叶修饰电极上利用分子印迹聚合物,为华法林的治疗药物监测提供了一种新方法 (Li 等,2016).

4. 华法林和脑出血

一项关于脑出血 (ICH) 结果的研究表明,华法林的使用以剂量依赖性方式使 ICH 死亡率增加了一倍。这一发现强调了仔细控制华法林剂量以限制华法林相关 ICH 的风险和严重程度的必要性 (Rosand 等,2004).

5. 品牌和仿制华法林产品的比较

比较从品牌华法林钠产品转换为仿制产品时的疗效和耐受性的研究发现,治疗效果或安全性方面没有显着差异,这表明仿制版本与品牌版本一样有效,可维持机械假体心脏瓣膜患者的抗凝作用 (Lee 等,2005).

6. 配方和制造对华法林质量的影响

一项研究重点关注制造和配方变量对华法林钠产品关键质量属性的影响。它揭示了制造工艺和配方成分显着影响药物的物理形式和溶解特性,进而影响其临床表现 (Rahman 等,2015).

7. 华法林钠在口服制剂中的稳定性

一项对华法林钠在口服制剂中的稳定性的调查发现,华法林钠以笼形化合物和无定形两种形式存在,其稳定性受 pH 值和温度等因素的影响。本研究有助于了解华法林在药物制剂中的稳定性 (Dimitrokalli 等,2021).

8. 华法林钠固体形态变化

在各种条件下对华法林钠固体形态变化的研究强调了由于药物晶体形式的转变而导致的溶解失败和体内表现不佳的可能性。本研究提供了华法林钠片剂稳定性和有效性的见解 (Shah 等,2021).

作用机制

Target of Action

Warfarin sodium primarily targets the Vitamin K Epoxide Reductase Complex 1 (VKORC1) . This enzyme plays a crucial role in the vitamin K cycle, which is essential for the activation of certain clotting factors in the body .

Mode of Action

Warfarin sodium acts as an antagonist to vitamin K . It inhibits the function of VKORC1, thereby blocking the recycling of vitamin K in the body . This inhibition prevents the synthesis of biologically active forms of vitamin K-dependent clotting factors, including Factors II, VII, IX, and X, and the anticoagulant proteins C and S .

Biochemical Pathways

The primary biochemical pathway affected by warfarin sodium is the coagulation cascade . By inhibiting VKORC1, warfarin sodium disrupts the vitamin K cycle, leading to a reduction in the gamma-carboxylation of vitamin K-dependent coagulation factors . This prevents these factors from binding to phospholipid membranes, which is necessary for their hemostatic function .

Pharmacokinetics

Warfarin sodium exhibits the following pharmacokinetic properties:

- Absorption : Warfarin is essentially completely absorbed, reaching a maximum plasma concentration between 2 and 6 hours .

- Distribution : It is 99% protein-bound and has a small volume of distribution .

- Metabolism : Warfarin is metabolized in the liver by various enzymes, including CYP2C9, 2C19, 2C8, 2C18, 1A2, and 3A4 .

- Elimination : The drug is eliminated mainly through the urine and feces, with an effective half-life of 20-60 hours .

Result of Action

The primary result of warfarin sodium’s action is a reduction in blood clotting . By inhibiting the synthesis of vitamin K-dependent clotting factors, warfarin sodium decreases the blood’s ability to form clots . This makes it an effective treatment for conditions that are characterized by an increased risk of blood clot formation, such as venous thromboembolism and atrial fibrillation .

Action Environment

The efficacy and stability of warfarin sodium can be influenced by various environmental factors. These include the patient’s physical condition, diet, concomitant medications, and genetic factors . For example, certain foods rich in vitamin K can decrease the effectiveness of warfarin sodium, while some medications can interact with warfarin sodium and alter its anticoagulant effect . Genetic variations, particularly in the genes encoding for the enzymes involved in the metabolism of warfarin, can also significantly influence the drug’s effect .

安全和危害

Warfarin can sometimes cause serious side effects, such as heavy bleeding . This is because warfarin interferes with the formation of blood clots. It’s important to have regular health checkups if you take the medicine . Since this drug can be absorbed through the skin and lungs and may harm an unborn baby, women who are pregnant or who may become pregnant should not handle this medication or breathe the dust from the tablets .

未来方向

Warfarin remains the drug of choice for the prevention of thrombosis in a number of indications and therefore a focus on the best dosing methods is still needed . Genetic-guided warfarin dosing is the most precise method, but not the most widespread . The use of genetic dosing for warfarin initiation can lead to better outcomes. Whether these better outcomes are clinically or economically beneficial remains controversial .

属性

IUPAC Name |

sodium;2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4.Na/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;/h2-10,15,21H,11H2,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYITYFHKDODNCQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

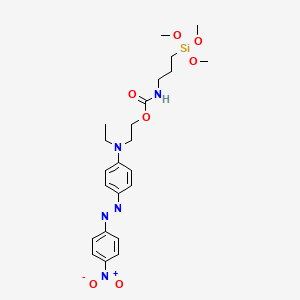

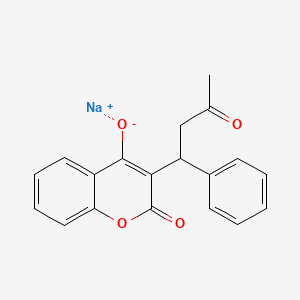

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7035010 | |

| Record name | Sodium warfarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Warfarin sodium is a slightly bitter crystalline powder. An anticoagulant used as a rodenticide. (EPA, 1998) | |

| Record name | WARFARIN SODIUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

129-06-6, 5543-79-3 | |

| Record name | WARFARIN SODIUM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Warfarin sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Oxo-1-phenylbutyl)-4-sodiooxy-2H-1-benzopyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005543793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium warfarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Warfarin sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | WARFARIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6153CWM0CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)-](/img/structure/B6593592.png)